![molecular formula C7H12N2O B12434835 1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine CAS No. 1016500-11-0](/img/structure/B12434835.png)
1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine is an organic compound with the molecular formula C7H12N2O. It is a derivative of furan, a heterocyclic organic compound, and contains a hydrazine functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine typically involves the reaction of 2,5-dimethylfuran with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,5-Dimethylfuran+Hydrazine→this compound
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature and time are optimized to achieve maximum yield .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted furan compounds .
Applications De Recherche Scientifique
1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A precursor in the synthesis of 1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine.
Hydrazine: A key reagent in the synthesis of the compound.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research .
Propriétés
Numéro CAS |
1016500-11-0 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(2,5-dimethylfuran-3-yl)methylhydrazine |
InChI |
InChI=1S/C7H12N2O/c1-5-3-7(4-9-8)6(2)10-5/h3,9H,4,8H2,1-2H3 |
Clé InChI |
TUWJZYSKBRJMLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


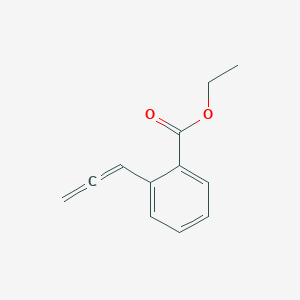
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)

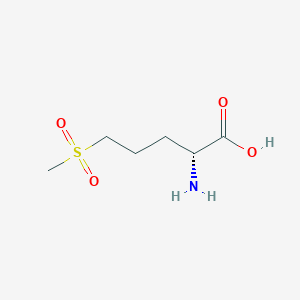


![(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol](/img/structure/B12434789.png)

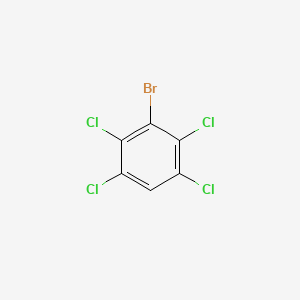
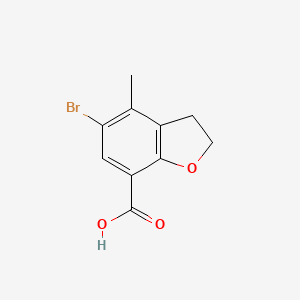
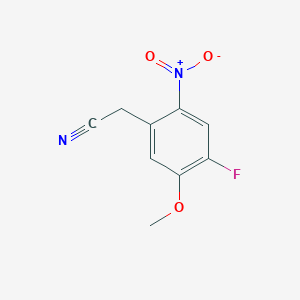
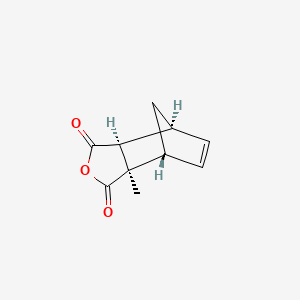
![[(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
![1-Boc-4-[(2-bromophenylamino)methyl]piperidine](/img/structure/B12434820.png)
